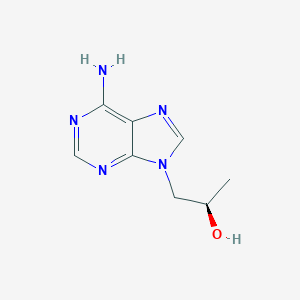

(R)-9-(2-Hydroxypropyl)adenine

Description

Historical Context of Acyclic Nucleoside Analogs in Antiviral Therapy

The journey of antiviral therapy has been marked by the strategic design of molecules that can interfere with viral replication without causing undue harm to the host. Acyclic nucleoside analogs represent a cornerstone of this strategy. These compounds mimic the structure of natural nucleosides but lack the cyclic sugar (furanose) ring, a modification that is key to their mechanism of action.

The field of antiviral chemotherapy was significantly advanced by the discovery of 9-(2-hydroxyethoxymethyl)guanine, commonly known as Acyclovir. elsevier.es Acyclovir was the first highly selective and safe antiviral drug, primarily effective against Herpes Simplex Virus (HSV). elsevier.es Its mechanism hinges on its acyclic side chain; it is selectively phosphorylated by a viral-encoded thymidine (B127349) kinase, a step that does not occur efficiently in uninfected host cells. elsevier.es This initial discovery spurred further research into analogs with different acyclic "sugar" scaffolds. nih.gov

Soon after, other acyclic nucleoside analogs were developed, such as Ganciclovir, which retains a 3'-hydroxyl group mimic, and (S)-9-(2,3-dihydroxypropyl)adenine (DHPA). nih.govnih.gov These early compounds helped establish crucial structure-activity relationships (SAR), demonstrating that modifications to the acyclic side chain, the nucleobase, and the glycosidic bond could profoundly impact antiviral potency and selectivity. nih.govnih.gov The core principle was to design a molecule that could be recognized by viral enzymes and incorporated into the growing DNA or RNA chain, leading to the disruption or termination of the replication process. nih.gov

The emergence of the Human Immunodeficiency Virus (HIV) in the 1980s created an urgent need for new antiviral agents. wikipedia.org This led to the development of a new wave of nucleoside analogs designed as "chain terminators" for the viral enzyme reverse transcriptase. nih.gov The first such drug approved for HIV was Zidovudine (AZT), a dideoxynucleoside, in 1987. wikipedia.org It was soon followed by other dideoxynucleosides like Didanosine (B1670492) (ddI) and Zalcitabine (ddC). nih.govwikipedia.org

The success of these early HIV drugs fueled the evolution of nucleoside analogs, leading to compounds with improved activity and resistance profiles. Over time, more than two dozen nucleoside analogs have been approved for treating a range of viral infections, including HIV, Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and herpes viruses. researchgate.net A significant advancement was the development of acyclic nucleoside phosphonates (ANPs), which bypass the initial, often rate-limiting, phosphorylation step required for activation. nih.gov This class includes Tenofovir (B777), a critical drug for managing HIV and HBV infections. researchgate.net To improve oral bioavailability, prodrug strategies were employed, leading to formulations like Tenofovir Disoproxil Fumarate (B1241708) (TDF) and later, Tenofovir Alafenamide (TAF). researchgate.netmdpi.com

| Key Acyclic Nucleoside/Nucleotide Analogs | Structural Class | Primary Viral Target(s) |

| Acyclovir | Acyclic Guanosine Analog | Herpes Simplex Virus (HSV) |

| Ganciclovir | Acyclic Guanosine Analog | Cytomegalovirus (CMV) |

| Zidovudine (AZT) | Dideoxynucleoside Analog | Human Immunodeficiency Virus (HIV) |

| Cidofovir (B1669016) | Acyclic Nucleoside Phosphonate (B1237965) | Cytomegalovirus (CMV) |

| Adefovir | Acyclic Nucleoside Phosphonate | Hepatitis B Virus (HBV) |

| Tenofovir | Acyclic Nucleoside Phosphonate | HIV, HBV |

Early Discoveries and Structure-Activity Relationship of Aliphatic Nucleoside Analogs

Significance of (R)-9-(2-Hydroxypropyl)adenine as a Key Intermediate

This compound (CAS No: 14047-28-0) is a white to off-white crystalline powder that serves as a pivotal precursor in the pharmaceutical industry. innospk.comtnjchem.com Its value lies not in its own biological activity, but in its precise chemical structure, which is incorporated into more complex active pharmaceutical ingredients.

| Chemical and Physical Properties of this compound | |

| Synonyms | (R)-(+)-9-(2-Hydroxypropyl)adenine, (R)-6-Amino-9-(2-hydroxypropyl)purine |

| Molecular Formula | C₈H₁₁N₅O |

| Molecular Weight | 193.21 g/mol |

| Melting Point | Approx. 193°C |

| Boiling Point | 457.7°C |

| Density | 1.57 g/cm³ |

| Appearance | White to off-white crystalline powder |

| Data sourced from innospk.com |

The primary and most critical application of (R)-HPA is its function as a key intermediate in the synthesis of Tenofovir. innospk.comgoogle.com Tenofovir is an acyclic nucleoside phosphonate, and its chemical name is (R)-9-(2-phosphonomethoxypropyl)adenine. researchgate.net The "(R)-9-(2-hydroxypropyl)" portion of the final drug molecule is derived directly from (R)-HPA. mit.edu

(R)-HPA serves as the chiral precursor, meaning it provides the essential three-dimensional arrangement (stereochemistry) required for the drug's biological activity. innospk.com The synthesis involves chemically attaching a phosphonomethoxy group to the hydroxyl function of the propyl side chain of (R)-HPA. mit.edu Subsequently, to create the orally bioavailable prodrugs Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), further chemical modifications are made to the phosphonate group. researchgate.net The use of (R)-HPA as the starting material is an efficient strategy to ensure the final product has the correct and specific chiral configuration. researchgate.netinnospk.com

The development of acyclic nucleoside phosphonates (ANPs) was a major breakthrough in antiviral therapy, pioneered in the mid-1980s. researchgate.net These compounds are analogs of nucleotides, possessing a phosphonate group that is stably linked to the acyclic side chain. This structure allows them to bypass the first of three phosphorylation steps required for activation, a step that can be inefficient for some nucleoside analogs. nih.gov

(R)-HPA is a crucial building block for a specific and highly successful subclass of ANPs characterized by the (R)-propyl side chain. researchgate.net The discovery that this particular structure led to a potent anti-HIV agent, namely Tenofovir ((R)-PMPA), solidified the importance of (R)-HPA in medicinal chemistry. nih.gov Its availability and utility in synthetic chemistry have been instrumental in the large-scale production of Tenofovir, making it one of the most widely used antiviral drugs globally. innospk.com

Role in the Synthesis of Tenofovir and its Prodrugs

Stereochemical Considerations and Enantiomeric Purity in Drug Development

In pharmacology, the three-dimensional structure of a drug molecule is paramount. Many drugs are chiral, meaning they exist as two non-superimposable mirror images called enantiomers (often designated as R and S). researchgate.net Although chemically similar, enantiomers can interact very differently with the chiral environment of the human body, such as enzymes and receptors. oup.com

It is common for only one enantiomer (the eutomer) to be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or, in some cases, contribute to undesirable side effects. researchgate.net This is precisely the case for Tenofovir, where the (R)-enantiomer is the biologically active form. Therefore, the use of enantiomerically pure (R)-HPA as a starting material is vital for the drug's ultimate efficacy and safety. innospk.com

Since the 1990s, regulatory agencies like the U.S. FDA have emphasized the development of single-enantiomer drugs over racemic mixtures (a 50:50 mix of both enantiomers). nih.gov This "chiral switch" philosophy aims to create drugs with more predictable pharmacological profiles and improved therapeutic indices. researchgate.netoup.com Consequently, ensuring the high enantiomeric purity of chiral intermediates like (R)-HPA is a critical quality control step in pharmaceutical manufacturing, often verified using specialized analytical techniques like chiral high-performance liquid chromatography (HPLC). nih.gov The synthesis of a single desired isomer is a crucial goal for chemists to maximize potency and minimize potential toxicity associated with the unwanted stereoisomer. beilstein-journals.org

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-(6-aminopurin-9-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-5,14H,2H2,1H3,(H2,9,10,11)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZYTEBKXLVLMY-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332178 | |

| Record name | (2R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14047-28-0 | |

| Record name | (αR)-6-Amino-α-methyl-9H-purine-9-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14047-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(2-Hydroxypropyl)adenine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R-9-(2-hydroxypropyl)adenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02765 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2-HYDROXYPROPYL)ADENINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43H6SBP55W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for R 9 2 Hydroxypropyl Adenine

Chemical Synthesis Approaches

Conventional Multi-step Synthetic Routes

The chemical synthesis of (R)-9-(2-Hydroxypropyl)adenine (HPA) has been approached through various multi-step routes. One common method involves the alkylation of adenine (B156593) with a suitable chiral propylene (B89431) derivative. For instance, adenine can be reacted with (R)-propylene carbonate in the presence of a base like sodium hydroxide (B78521) in a solvent such as dimethylformamide (DMF). acs.org This reaction typically uses an excess of (R)-propylene carbonate to drive the reaction to completion. acs.org

Another strategy involves the alkylation of 6-chloropurine (B14466) with chloroacetone, followed by stereoselective reduction of the resulting ketone intermediate, 1-(6-chloro-9H-purin-9-yl) propan-2-one. acs.orgnih.gov The 6-chloro group is then converted to an amino group to yield HPA. acs.org A similar route starts with 6-chloropurine and bromoacetone (B165879) to form 6-chloro-9-(acetonyl)-purine, which is then subjected to a catalyzed reduction. google.com

One patented method describes the reaction of compound XIII with aqueous ammonia (B1221849) and 1,4-dioxane (B91453) under heat and pressure. After the reaction, the mixture is concentrated and treated with isopropyl alcohol and ethanol (B145695) to isolate the product. chemicalbook.com

A three-stage, four-reaction process for manufacturing on a commercial scale involves:

Reaction of adenine with (R)-propylene carbonate. acs.org

Base-promoted alkylation of the secondary alcohol with a tosylated hydroxymethylphosphonate diester. acs.org

Hydrolysis of the phosphonate (B1237965) esters. acs.org

Alkylative esterification and crystallization with fumaric acid. acs.org

Challenges in Chemical Synthesis: Yield, Purity, and Industrial Scalability

Chemical synthesis of (R)-HPA faces several challenges that can impact its industrial-scale production.

Yield: Conventional methods often suffer from low to moderate yields. For example, some routes have a total yield of only 35%. google.com While a specific method involving the reaction of adenine with (R)-propylene carbonate can achieve a crude yield of 84%, purification reduces this to a 66% yield of the high-purity product. acs.org Another process reports a molar yield of 85.5%. patsnap.com

Purity: Achieving high enantiomeric and chemical purity is a significant hurdle. A major impurity in the synthesis from adenine and (R)-propylene carbonate is the regioisomer, 7-(2-hydroxypropyl)adenine, which forms in an approximate 10:1 product-to-impurity ratio. acs.org While crystallization can improve purity to 97.8%, some regioisomer still remains. acs.org Other processes report purities of 95.2% and 98.3% via HPLC. chemicalbook.compatsnap.com Some methods require chiral enrichment to meet clinical standards, which adds complexity and cost. google.com

Industrial Scalability: Many synthetic routes are not well-suited for large-scale industrial production. Issues include long reaction pathways, the need for column chromatography for purification, and the use of expensive or hazardous reagents like (R)-propylene oxide and hypertoxic triphosgene. google.com The use of self-made reagents, such as specific selenium/chromium reagents, can also limit the industrial applicability of a route. google.com Furthermore, processes may require intensive investigation to optimize parameters like base selection, reaction concentration, and temperature to ensure robustness for commercial manufacturing. acs.org

Table 1: Comparison of Chemical Synthesis Yields and Purities

| Starting Materials | Key Steps | Reported Yield | Reported Purity | Source |

|---|---|---|---|---|

| Adenine, (R)-propylene carbonate | Reaction in DMF, crystallization | 66% (isolated) | 97.8% (area %) | acs.org |

| Compound XIII, aqueous ammonia | Reaction in 1,4-dioxane, precipitation | 96.3% | 95.2% | chemicalbook.com |

| Not specified | Not specified | 85.5% (molar) | 98.3% (HPLC) | patsnap.com |

| Not specified | Multi-step route | 35% (total) | Not Specified | google.com |

Enzymatic Synthesis and Biocatalysis

Biocatalytic methods offer a green and efficient alternative to traditional chemical synthesis, often providing high enantioselectivity and operating under mild conditions. researchgate.net

Ketoreductase Enzyme-Catalyzed Asymmetric Reduction

The asymmetric reduction of a prochiral ketone precursor, 1-(adenin-9-yl)propan-2-one (TAA), using ketoreductases (KREDs) is a key strategy for producing (R)-HPA. researchgate.net KREDs are NAD(P)H-dependent enzymes that catalyze the reduction of ketones to chiral alcohols with high efficiency and enantioselectivity. researchgate.net This approach is considered a potential strategy for industrial synthesis due to its advantages over chemical methods. researchgate.net

Researchers have developed methods using KREDs to produce isotopically labeled (R)-HPA for use in drug discovery and development. researchgate.net For example, the (R)-selective Codexis KRED P1B02 has been used for this purpose, achieving over 99% enantiomeric excess (ee). rsc.org

Despite its potential, biocatalytic reduction of TAA has faced limitations for industrial application, with initial reports showing a maximum substrate loading of 50 g/L. researchgate.net However, recent advancements through protein engineering have significantly improved the process.

Application of Carbonyl Reductase for Enantioselective Synthesis

Carbonyl reductases are effectively used for the enantioselective synthesis of (R)-HPA. google.com A specific method involves the asymmetric reduction of a hydrochloride salt of 1-(adenin-9-yl)propan-2-one. google.com The substrate is first salified to improve its poor water solubility, which in turn enhances the enzyme's catalytic rate and makes the process more suitable for industrial production. google.com This enzymatic reaction, catalyzed by a carbonyl reductase, can be completed in 48 hours with an enantiomeric excess (ee) value greater than 99%. google.com

Structure-guided rational design has been employed to engineer short-chain dehydrogenases with improved catalytic performance. For instance, a short-chain dehydrogenase from Lactobacillus fermentum (LfSDR1) was engineered to enhance the synthesis of (R)-HPA. By identifying and mutating key amino acid residues (G92, E141, and V186), variants with significantly improved activity were created. researchgate.net Using whole cells expressing a mutant enzyme (LfSDR1-V186A/G92V) and a coenzyme regenerating enzyme, substrate concentrations of up to 200 g/L were completely converted to (R)-HPA with 99.9% ee. researchgate.net This resulted in a high space-time yield of 800 g L⁻¹ day⁻¹. researchgate.net

Role of Coenzymes and Coenzyme Cyclic Enzymes in Biocatalytic Processes

Biocatalytic reductions catalyzed by KREDs and carbonyl reductases are dependent on coenzymes, typically NAD(P)H. researchgate.netsrce.hr The stoichiometric use of these coenzymes is not economically feasible for large-scale synthesis, making in-situ coenzyme regeneration essential. rsc.org

This regeneration is achieved using a coenzyme cyclic enzyme system. google.com In this system, a second enzyme and a co-substrate are used to recycle the oxidized coenzyme (NADP⁺) back to its reduced form (NADPH). rsc.orgsrce.hr Commonly used coenzyme cyclic enzymes include:

Glucose dehydrogenase (GDH) : Uses glucose as the co-substrate. google.comresearchgate.net

Isopropanol (B130326) dehydrogenase : Uses isopropanol as the co-substrate. google.com

Formate (B1220265) dehydrogenase : Uses formate as the co-substrate. google.comrsc.org

When using whole-cell biocatalysts, the living organism's metabolic machinery often handles the coenzyme regeneration internally. rsc.org For isolated enzyme systems, an external recycling cascade is necessary. rsc.org In one optimized process for (R)-HPA synthesis, whole cells expressing both the engineered reductase (LfSDR1-V186A/G92V) and glucose dehydrogenase from Bacillus subtilis (BsGDH) were used as the catalyst, providing an efficient internal system for coenzyme regeneration. researchgate.net

Table 2: Key Enzymes and Coenzymes in the Biocatalysis of (R)-HPA

| Primary Enzyme | Enzyme Type | Coenzyme | Coenzyme Cyclic Enzyme | Source |

|---|---|---|---|---|

| Carbonyl Reductase | Reductase | NADP⁺ | Glucose dehydrogenase, Isopropanol dehydrogenase, or Formate dehydrogenase | google.com |

| LfSDR1-V186A/G92V | Short-chain dehydrogenase/reductase (Engineered) | NADPH | Glucose Dehydrogenase (BsGDH) | researchgate.net |

| KRED P1B02 | Ketoreductase | Not Specified | Substrate-coupled co-factor regeneration | rsc.org |

Genetic and Enzyme Engineering for Improved Catalytic Performance

The enzymatic synthesis of (R)-HPA often employs ketoreductases (KREDs), which are enzymes that catalyze the reduction of a ketone to a chiral alcohol. researchgate.net A notable enzyme in this context is LfSDR1, a short-chain dehydrogenase/reductase from Lactobacillus fermentum. researchgate.netacs.org Efforts to enhance the catalytic efficiency of LfSDR1 have focused on genetic and enzyme engineering techniques.

The catalytic triad (B1167595) of LfSDR1, consisting of Ser139, Tyr152, and Lys156, is crucial for its function. The binding pocket is further defined by ten other residues, with flexible loops that influence substrate access and binding. researchgate.net By analyzing this structural data, researchers can make targeted mutations to improve the enzyme's activity and selectivity for the synthesis of (R)-HPA. researchgate.net

Mutagenesis studies involve systematically altering the amino acid sequence of an enzyme to identify "hotspot" residues—those that have a significant impact on the enzyme's properties. nih.govnih.gov For LfSDR1, structural analysis and sequence alignments with other dehydrogenases have identified several key residues that control its stereoselectivity. researchgate.netacs.org

Through site-directed mutagenesis, researchers have successfully engineered LfSDR1 variants with enhanced catalytic activity. For instance, residues G92, E141, and V186 were identified as hotspots. researchgate.net Specific mutations at these sites led to variants with significantly improved performance in the synthesis of (R)-HPA. researchgate.net

Table 1: Key Mutants of LfSDR1 and Their Impact on Catalytic Performance

| Mutant | Key Residue Change(s) | Observed Improvement | Reference |

| LfSDR1-V186A/G92V | Valine at 186 to Alanine, Glycine at 92 to Valine | Remarkably improved activity for (R)-HPA synthesis. | researchgate.net |

| LfSDR1-V186A/G92V/E141L | Valine at 186 to Alanine, Glycine at 92 to Valine, Glutamic acid at 141 to Leucine | Remarkably improved activity for (R)-HPA synthesis. | researchgate.net |

These engineered enzymes have demonstrated the ability to convert high concentrations of the substrate to (R)-HPA with excellent enantiomeric excess (ee) and space-time yield. researchgate.net

Molecular dynamics (MD) simulations are a computational tool used to study the physical movements of atoms and molecules over time. lbl.govnih.gov In the context of enzyme engineering, MD simulations provide insights into the dynamic interactions between the enzyme, substrate, and cofactors, which are crucial for understanding the catalytic mechanism. researchgate.netlbl.gov

For LfSDR1 and its variants, MD simulations have been employed to elucidate how specific mutations enhance catalytic performance. researchgate.net These simulations have shown that mutations like G92V play a critical role in the enzyme-substrate interactions within the binding pocket. researchgate.net By modeling the dynamic behavior of the wild-type enzyme and its mutants, researchers can gain a deeper understanding of the factors that govern substrate binding and catalysis, aiding in the design of more efficient biocatalysts. researchgate.netlbl.gov

Mutagenesis Studies and Identification of Hotspot Residues

Green Chemistry Principles in Enzymatic Synthesis

The enzymatic synthesis of (R)-HPA aligns well with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgjddhs.com Ketoreductase-mediated asymmetric reduction is considered an environmentally benign method due to its high catalytic efficiency, enantioselectivity, and mild reaction conditions. researchgate.net

Key green chemistry principles applicable to this enzymatic synthesis include:

Catalysis: Utilizing catalytic enzymes like KREDs is superior to using stoichiometric reagents, as it minimizes waste. acs.org

Atom Economy: Enzymatic reactions often exhibit high atom economy, maximizing the incorporation of starting materials into the final product. acs.org

Safer Solvents: These reactions are typically carried out in aqueous buffer solutions, avoiding the use of hazardous organic solvents. jddhs.com

Renewable Feedstocks: The enzymes themselves are derived from renewable sources. rsc.org

The use of whole-cell catalysts, which co-express the engineered LfSDR1 and a glucose dehydrogenase for cofactor regeneration, further enhances the green credentials of this process by allowing for high substrate loading and efficient conversion without the need for cosolvents. researchgate.net

Synthesis of Isotopically Labeled this compound

Isotopically labeled compounds are invaluable tools in drug discovery and development, used to trace the metabolic fate of a drug. researchgate.net A synthetic method for preparing deuterium (B1214612) and tritium-labeled (R)-HPA has been developed, utilizing a ketoreductase-catalyzed reduction as the key step to introduce the isotopic label in a highly efficient and enantioselective manner. researchgate.net

This enzymatic approach offers a significant advantage over traditional chemical methods for isotopic labeling, which can be complex and less selective. The use of a ketoreductase ensures that the isotope is incorporated at a specific position with high stereochemical control, yielding the desired labeled (R)-HPA. researchgate.net

Biological and Pharmacological Research on R 9 2 Hydroxypropyl Adenine and Its Derivatives

Mechanism of Action and Cellular Targets

The antiviral activity of (R)-9-(2-Hydroxypropyl)adenine (HPMPA) and its derivatives is rooted in their ability to interfere with viral replication at the cellular level. As acyclic nucleoside phosphonates, they act as analogues of natural nucleotides, targeting key enzymatic processes essential for the synthesis of viral genetic material. researchgate.net

Interaction with Thymidine (B127349) Kinase and Salvage Pathway of Pyrimidine (B1678525) Synthesis

Unlike some nucleoside analogues that require initial phosphorylation by a viral-encoded thymidine kinase (TK), HPMPA's activation is independent of this enzyme. nih.govresearchgate.net This is a significant advantage, as it allows the compound to be effective against thymidine kinase-deficient (TK-) mutant strains of viruses, which are often resistant to conventional antiviral drugs. nih.govarvojournals.org Herpesvirus TKs are responsible for phosphorylating many nucleoside analogues to their monophosphate forms, a critical step for their antiviral activity. nih.govmdpi.com Since HPMPA bypasses this step, it can be effective against viruses that have developed resistance through mutations in the TK gene. nih.gov

The activation of HPMPA to its diphosphate (B83284) form, the active metabolite, is carried out by cellular enzymes. researchgate.netnih.gov This process is part of the cell's natural nucleotide salvage pathway, which recycles bases and nucleosides from the degradation of DNA and RNA to synthesize new nucleotides. creative-proteomics.comthesciencenotes.comwikipedia.org By utilizing the host cell's machinery for activation, HPMPA and its derivatives can effectively become potent inhibitors of viral replication. researchgate.netnih.gov

Impact on Viral DNA Replication

The primary mechanism by which HPMPA exerts its antiviral effect is through the inhibition of viral DNA synthesis. nih.govnih.gov Once converted to its diphosphoryl derivative, (S)-HPMPApp, it acts as a competitive inhibitor of viral DNA polymerases. nih.govcapes.gov.br This active form of the drug mimics the natural deoxynucleoside triphosphates that are the building blocks for DNA.

The selectivity of HPMPA is a key feature of its therapeutic potential. It inhibits viral DNA synthesis at concentrations significantly lower than those required to affect cellular DNA synthesis. nih.gov This selective inhibition is not due to differential phosphorylation in infected versus uninfected cells, but rather to a specific interaction with and inhibition of the viral DNA polymerase. arvojournals.orgnih.gov Studies have shown that HPMPApp can act as an alternative substrate for the viral DNA polymerase, leading to its incorporation into the growing viral DNA chain. capes.gov.br This incorporation can lead to chain termination or result in a dysfunctional viral genome, ultimately halting viral replication. researchgate.net

Activation of Antiviral Nucleoside Analog Prodrugs

To enhance the oral bioavailability and cellular uptake of HPMPA, various prodrug strategies have been developed. These prodrugs are modified versions of the parent compound that are converted into the active form within the body. chimerix.commdpi.com One successful approach involves the creation of alkoxyalkyl esters of HPMPA, such as hexadecyloxypropyl (HDP) and octadecyloxyethyl (ODE) esters. chimerix.commdpi.com

These lipid-based prodrugs are designed to mimic lysophospholipids, which allows them to be more readily absorbed in the gastrointestinal tract and to have a longer circulation time in the plasma. chimerix.com This strategy not only improves oral bioavailability but also significantly increases the in vitro antiviral activity by enhancing the delivery of the drug into cells. chimerix.comfrontiersin.org Once inside the cell, these prodrugs are metabolized to release the active HPMPA diphosphate, which can then exert its antiviral effects. chimerix.com This approach has been shown to broaden the antiviral spectrum of HPMPA, conferring activity against viruses like HIV, against which the parent compound is inactive. chimerix.comcore.ac.uk

Antiviral Activity and Spectrum

This compound and its derivatives have demonstrated a broad spectrum of antiviral activity, showing efficacy against a variety of DNA and RNA viruses.

Activity against Human Immunodeficiency Virus (HIV)

While (S)-HPMPA itself does not show significant activity against HIV, its (R)-enantiomer and particularly its prodrugs have demonstrated potent anti-HIV activity. researchgate.netgoogle.com The (R)-enantiomer of 9-(2-phosphonomethoxypropyl)adenine (B35550) (PMPA), also known as tenofovir (B777), is a key component of several antiretroviral therapies. researchgate.netresearchgate.net Tenofovir acts as a nucleotide reverse transcriptase inhibitor, a crucial enzyme for HIV replication. biosynth.comtcichemicals.com

Prodrugs of tenofovir, such as tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF), have been developed to enhance its oral bioavailability. google.comresearchgate.net These prodrugs are converted to tenofovir in the body, which then inhibits the HIV reverse transcriptase. google.com Furthermore, alkoxyalkyl ester prodrugs of (S)-HPMPA, such as HDP-(S)-HPMPA and ODE-(S)-HPMPA, have also been found to be potent inhibitors of HIV-1 replication, expanding the anti-HIV potential of the HPMPA scaffold. chimerix.comcore.ac.uk CMX157, a hexadecyloxypropyl prodrug of tenofovir, has shown significantly greater anti-HIV-1 activity compared to tenofovir itself. nih.gov

Activity against other DNA and RNA Viruses (e.g., Herpes Group Viruses, Orthopoxviruses)

(S)-HPMPA exhibits potent and selective activity against a wide range of DNA viruses. nih.gov This includes members of the herpesvirus group, such as herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), varicella-zoster virus (VZV), and human cytomegalovirus (CMV). nih.govtandfonline.com Its efficacy extends to thymidine kinase-deficient strains of HSV and VZV, which are resistant to many other antiviral drugs. nih.gov

Beyond herpesviruses, (S)-HPMPA and its derivatives have shown significant activity against orthopoxviruses, including vaccinia virus, cowpox virus, and monkeypox virus. mdpi.comnih.govdntb.gov.uasciety.org Prodrugs like ODE-(S)-HPMPA formate (B1220265) have demonstrated substantially better anti-orthopoxvirus activity than other established antivirals. qeios.com The compound is also active against adenoviruses and African swine fever virus. nih.govnih.gov The broad-spectrum nature of HPMPA's antiviral activity makes it a valuable compound in the development of treatments for a variety of viral infections. nih.govasm.org

Table 1: Antiviral Activity of (S)-HPMPA and its Derivatives against various viruses.

| Virus Family | Virus | Compound | In Vitro Efficacy (EC50) | Reference |

| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | (S)-HPMPA | 0.63 µM | researchgate.net |

| Herpes Simplex Virus 2 (HSV-2) | (S)-HPMPA | - | nih.gov | |

| Varicella-Zoster Virus (VZV) | (S)-HPMPA | Most effective inhibitor | nih.gov | |

| Human Cytomegalovirus (CMV) | (S)-HPMPC | Most effective inhibitor | nih.gov | |

| Poxviridae | Vaccinia Virus | (S)-HPMPA | Greatest inhibitory activity | nih.gov |

| Monkeypox Virus (MPXV) | ODE-(S)-HPMPA formate | >40-fold lower than BCV | qeios.com | |

| Hepadnaviridae | Hepatitis B Virus (HBV) | CMX157 | 4.5-fold increase vs Tenofovir | nih.gov |

| Retroviridae | Human Immunodeficiency Virus (HIV) | (R)-PMPDAP | ~0.1 to 0.6 µM | researchgate.net |

| Human Immunodeficiency Virus (HIV-1) | CMX157 | <10 picomolar | nih.gov | |

| Adenoviridae | Adenovirus | (S)-HPMPA | Greatest inhibitory activity | nih.gov |

Structure-Activity Relationships in Acyclic Nucleoside Analogs

The efficacy of acyclic nucleoside analogs as antiviral agents is fundamentally tied to their molecular structure. The interplay between the acyclic side chain and the purine (B94841) or pyrimidine base dictates the compound's ability to be recognized and metabolized by viral and host cell enzymes, which is a prerequisite for its pharmacological activity.

The specific configuration of the side chain is a critical determinant of an analog's biological function. Research has established that the stereochemistry, or the three-dimensional arrangement of atoms, at the chiral center of the side chain significantly impacts antiviral potency. For this compound, the (R) configuration of the propyl side chain is essential for its biological activity. nih.govvulcanchem.com This specific spatial arrangement is preferentially recognized by the enzymes that phosphorylate the compound, which is the necessary first step in its activation.

Studies have shown that the (R)-enantiomer exhibits greater inhibitory activity compared to its (S)-counterpart. nih.gov This stereoselectivity highlights the precise fit required for the analog to bind to the active site of viral DNA polymerases. Once activated to its diphosphate form, this compound acts as a competitive inhibitor and an alternative substrate for the viral enzyme, leading to the termination of the growing DNA chain and thereby inhibiting viral replication.

Prodrug Strategies and Enhanced Delivery

A primary obstacle for many acyclic nucleoside analogs, including this compound, is their limited oral bioavailability. nih.govfrontiersin.org This is due to their polar nature, which restricts their ability to pass through the lipid-rich membranes of the gastrointestinal tract. frontiersin.orgresearchgate.net To address this, various prodrug strategies have been devised to chemically modify the parent drug, enhancing its absorption and delivery to target cells. researchgate.net

A well-established prodrug approach involves the esterification of the parent compound with lipids. researchgate.net Attaching lipophilic alkoxyalkyl or fatty acid groups to the phosphonate (B1237965) or hydroxyl moieties of the nucleoside analog increases its lipid solubility. nih.govresearchgate.net This modification allows the prodrug to be more readily absorbed from the gut. nih.govoup.com Once inside the body, cellular enzymes called esterases cleave the lipid portion, releasing the active parent drug. nih.govmdpi.com This strategy has been shown to significantly improve the oral bioavailability of acyclic nucleoside phosphonates like cidofovir (B1669016) and tenofovir. nih.govresearchgate.netacs.org For instance, alkoxyalkyl esters of cidofovir and (S)-HPMPA (the adenine (B156593) analog of cidofovir) have demonstrated enhanced antiviral activity in vitro and oral activity in animal models. oup.comchimerix.com

The ProTide (Pro-drug nucleotide) technology is an advanced prodrug strategy designed to deliver the monophosphate form of a nucleoside analog directly into the cell. cardiff.ac.uknih.gov This approach is particularly effective because it bypasses the initial, and often inefficient, phosphorylation step that is required to activate the parent nucleoside. cardiff.ac.ukfrontiersin.org

In the ProTide approach, the negatively charged monophosphate group is masked by an aromatic group and an amino acid ester, creating a lipophilic molecule that can easily cross cell membranes. nih.govfrontiersin.org Intracellular enzymes then cleave these masking groups to release the active nucleoside monophosphate. mdpi.comnih.govmdpi.com This technology has been successfully applied to create approved antiviral drugs like tenofovir alafenamide (TAF) and sofosbuvir. frontiersin.orgfrontiersin.orgcore.ac.uk By delivering a pre-activated form of the drug, ProTides can lead to higher intracellular concentrations of the active triphosphate metabolite, enhancing potency. nih.gov The ProTide strategy is considered a superior approach for improving the pharmacological properties of nucleoside analogs, including bioavailability and resistance to enzymatic degradation. researchgate.net

| Prodrug Strategy | Parent Compound Class | Modifying Moiety | Goal | Key Benefit | Example(s) |

| Lipid Esters | Acyclic Nucleoside Phosphonates | Alkoxyalkyl groups, Fatty acids | Enhance lipophilicity | Improved oral absorption. nih.govresearchgate.net | Hexadecyloxypropyl-cidofovir (CMX-001), Tenofovir Disoproxil (TDF). nih.govfrontiersin.org |

| ProTide Technology | Nucleoside/Nucleotide Analogs | Aryl phosphoramidate | Deliver monophosphate intracellularly | Bypasses initial, rate-limiting phosphorylation step. cardiff.ac.ukfrontiersin.org | Tenofovir Alafenamide (TAF), Sofosbuvir. frontiersin.orgfrontiersin.org |

The clinical effectiveness of nucleoside analogs can be limited by the emergence of drug-resistant viral strains and dose-limiting toxicities. frontiersin.orgmdpi.commusechem.com Resistance often occurs through mutations in viral enzymes that reduce the drug's binding affinity or activation efficiency. musechem.com Toxicity, such as nephrotoxicity seen with some acyclic nucleoside phosphonates, can result from drug accumulation in certain tissues. nih.govresearchgate.net

Prodrug strategies are instrumental in addressing these challenges. By altering the delivery mechanism, prodrugs can circumvent certain resistance pathways. frontiersin.orgmusechem.com For example, the ProTide approach, by delivering an already phosphorylated analog into the cell, bypasses resistance mechanisms that depend on a deficient initial phosphorylation step by viral kinases. cardiff.ac.ukmdpi.com This can restore or enhance activity against resistant strains.

Furthermore, prodrugs can mitigate toxicity by improving the pharmacokinetic profile of a drug. nih.gov Enhanced oral bioavailability and more targeted delivery can lead to lower systemic exposure and reduced accumulation in non-target tissues like the kidney, thereby improving the safety profile while maintaining therapeutic efficacy. nih.govacs.org For example, alkoxyalkyl prodrugs of cidofovir were developed to reduce the nephrotoxicity associated with the parent compound. nih.govchimerix.com Similarly, the ProTide tenofovir alafenamide (TAF) was designed to deliver tenofovir more efficiently to target cells, resulting in lower plasma concentrations and reduced renal and bone toxicity compared to its predecessor, tenofovir disoproxil fumarate (TDF). acs.org

Advanced Research and Future Directions

Conformational Studies and Electronic Structure Analysis

Detailed investigations into the three-dimensional structure and electronic properties of (R)-9-(2-Hydroxypropyl)adenine (HPA) provide critical insights into its reactivity and potential for interaction with biological targets. These studies employ a combination of experimental techniques and theoretical calculations.

Crystallographic Investigations and Structural Features (e.g., XRD)

The precise three-dimensional arrangement of atoms in the HPA molecule has been elucidated through single-crystal X-ray diffraction (XRD). Current time information in Berlin, DE.nih.gov These crystallographic studies reveal that HPA crystallizes in the orthorhombic system, with the non-centrosymmetric space group P2₁2₁2₁. Current time information in Berlin, DE.nih.gov The asymmetric unit of the crystal contains a single molecule of HPA. Current time information in Berlin, DE.nih.gov

A key structural feature is the orientation of the side chain relative to the adenine (B156593) ring. The dihedral angle between the plane of the adenine moiety and the hydroxypropyl side chain is 81.60(8)°. Current time information in Berlin, DE.nih.gov The specific conformation of the molecule is further defined by several key torsion angles, including N9–C11–C12–O14 (-57.35(15)°) and C8–N9–C11–C12 (-54.00(16)°), which dictate the spatial arrangement of the 2-hydroxypropyl group attached at the N9 position of the purine (B94841) base. nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Dihedral Angle (Adenine Ring to Side Chain) | 81.60(8)° |

| Torsion Angle (N9–C11–C12–O14) | -57.35(15)° |

| Torsion Angle (C8–N9–C11–C12) | -54.00(16)° |

Hirshfeld Surface Analysis and Intermolecular Interactions

To understand how HPA molecules interact with each other in the solid state, Hirshfeld surface analysis and 2D-fingerprint plots are employed. Current time information in Berlin, DE.nih.gov This analysis provides a quantitative and visual representation of all intermolecular contacts. The studies reveal that the crystal structure is stabilized by a network of hydrogen bonds. nih.gov

Specifically, N–H···O, O–H···N, and C–H···N hydrogen bonding frameworks are present. nih.gov These interactions link adjacent HPA molecules, creating supramolecular chains that form ring motifs. nih.gov The most significant interactions are H···H contacts, followed by N···H and O···H contacts, which are crucial for the stability of the crystal packing. nih.gov The 2D fingerprint plots delineate the contributions of different types of intermolecular contacts, such as H···H, N···H, C···H, and O···H. nih.gov

Frontier Molecular Orbital Analysis and Chemical Reactivity

The chemical reactivity and kinetic stability of HPA are explored through frontier molecular orbital (FMO) theory, specifically by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's reactivity. irjweb.comnankai.edu.cn

For HPA, the HOMO is primarily localized on the adenine ring, while the LUMO is distributed across both the purine ring and the hydroxypropyl side chain. The calculated HOMO-LUMO energy gap provides insights into the charge transfer interactions that can occur within the molecule. researchgate.net This analysis helps to understand the thermodynamic, kinetic, and chemical reactivity features of HPA, which are essential for its role as a precursor in drug synthesis. nih.govresearchgate.net

Theoretical Spectroscopic Studies (e.g., UV, NMR, DFT)

Theoretical calculations, particularly Density Functional Theory (DFT), have been used to complement and interpret experimental spectroscopic data for HPA. nih.gov These computational studies provide a deeper understanding of the electronic transitions and the chemical environment of the atoms within the molecule.

The theoretical UV-Vis spectrum, calculated using time-dependent DFT (TD-DFT), shows good correlation with the experimental spectrum, helping to assign the electronic transitions. nih.gov Similarly, theoretical calculations of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts show a satisfactory fit with the experimental data obtained in (D6)-DMSO solvent. nih.gov This synergy between theoretical and experimental spectroscopy validates the computed molecular structure and provides a detailed electronic and structural characterization of HPA. nih.gov

Novel Nucleoside Analog Design and Diversification

The structural and electronic insights gained from studying HPA are being leveraged to design new nucleoside analogs with potentially superior antiviral properties. A key strategy involves modifying the core structure to enhance stability and biological activity.

Exploration of Carbobicyclic Core Structures for Enhanced Antiviral Activity

A promising direction in nucleoside analog design is the replacement of the flexible ribose or acyclic moiety with a rigid carbobicyclic core. biorxiv.orgresearchgate.netacs.org Carbobicyclic nucleoside analogs are designed to lock the molecule into a specific conformation that is optimal for recognition and inhibition of viral enzymes. biorxiv.orgresearchgate.net This conformational rigidity can lead to enhanced binding affinity and, consequently, improved antiviral potency. biorxiv.org

This approach addresses a limitation of some nucleoside analogs where the lack of anomeric stabilization can lead to unnatural conformations and reduced biological activity. biorxiv.org By creating a more stable and pre-organized structure, carbobicyclic analogs of compounds like HPA are being explored as a new class of antiviral drug candidates. biorxiv.org Research in this area has shown that the carbobicyclic core is often critical for potent antiviral activity, opening new avenues for developing drugs against a range of viruses. biorxiv.orgresearchgate.net

Development of New Classes of Nucleotide Prodrugs

The development of prodrugs for phosphonate (B1237965) nucleotide analogues, such as tenofovir (B777) derived from this compound, is a critical strategy to overcome the poor oral bioavailability of the parent compounds. google.comnih.gov Research has focused on creating new classes of prodrugs that can effectively deliver the active metabolite, tenofovir diphosphate (B83284) (PMPApp), into target cells.

One early and successful approach involved the synthesis of bis(isopropyloxymethylcarbonyl)PMPA [bis(poc)PMPA]. This prodrug demonstrated significantly greater anti-HIV activity—over 100-fold more than the parent PMPA—in both T-cell lines and primary peripheral blood lymphocytes. researchgate.net The enhanced efficacy is attributed to the rapid intracellular uptake of the prodrug, leading to a higher accumulation of the active PMPApp metabolite. researchgate.net

Further innovation has led to the development of lipid-based prodrugs, which mimic lysolecithin. nih.gov An example is CMX157 (hexadecyloxypropyl tenofovir), which esterifies the phosphonate with a lipid. This modification dramatically increases the in vitro activity and oral availability of the antiviral agent. nih.gov The design of these alkoxyalkyl esters represents a significant advancement, as they have been shown to greatly improve cellular uptake and subsequent conversion to the active diphosphate form. nih.gov These developments highlight a strategic shift towards creating highly efficient, cell-targeted delivery systems for nucleotide analogues.

Therapeutic Applications Beyond Antivirals

While derivatives of this compound are famed for their antiviral properties, the broader class of acyclic nucleoside analogues holds promise in other therapeutic areas, most notably in oncology.

Potential in Cancer Treatment by Gene Therapy (as acyclic nucleoside analogues)

A novel strategy in cancer treatment involves gene therapy, specifically using a "suicide gene" approach to selectively destroy tumor cells. tandfonline.comtandfonline.com This methodology centers on introducing a non-human enzyme into cancer cells, which can then activate a non-toxic prodrug into a potent cytotoxic agent. tandfonline.com

One such system employs the delivery of the E. coli purine nucleoside phosphorylase (PNP) gene into tumor cells. tandfonline.comtandfonline.com These genetically modified cells can then metabolize a relatively benign purine nucleoside analogue prodrug, cleaving it to release a highly toxic purine base. This approach offers significant selectivity, as the activation of the cytotoxic compound occurs primarily within the tumor, sparing healthy tissues. tandfonline.com This concept of targeted activation is a cornerstone of modern gene therapy research and represents a promising future application for new classes of acyclic nucleoside analogues derived from foundational structures like this compound. tandfonline.com Cytotoxic nucleoside analogues are a well-established family of chemotherapeutic agents, and strategies to enhance their cancer-cell selectivity are a key area of ongoing research. nih.gov

Challenges and Opportunities in Nucleoside Analog Research

Despite their success, the development of nucleoside analogues is fraught with challenges, including toxicity, suboptimal pharmacokinetic profiles, and the emergence of drug resistance. Addressing these issues presents significant opportunities for innovation.

Addressing Toxicity and Selectivity (e.g., mitochondrial DNA polymerase interactions)

A primary concern for nucleoside reverse transcriptase inhibitors (NRTIs) is off-target toxicity, particularly mitochondrial toxicity. nih.gov This occurs because the human mitochondrial DNA polymerase, Pol γ, can mistakenly recognize and incorporate these analogues during the replication of mitochondrial DNA (mtDNA). nih.govplos.org This incorporation can lead to chain termination of the growing DNA strand, depletion of mtDNA, and subsequent mitochondrial dysfunction. nih.govplos.org

The toxicity of an NRTI is related to the efficiency with which Pol γ incorporates it (kpol/Kd) and the rate at which it is removed by the enzyme's exonuclease activity. nih.gov Kinetic studies have established a hierarchy of mitochondrial toxicity among approved NRTIs. Tenofovir (PMPA), the derivative of this compound, is considered to have a relatively low potential for mitochondrial toxicity compared to other agents like didanosine (B1670492) (ddI) and stavudine (B1682478) (d4T). nih.govnih.gov The high toxicity of some dideoxy compounds stems from both high rates of incorporation and very slow, inefficient removal by the exonuclease function. nih.gov In contrast, the more effective excision of analogues like tenofovir may contribute to their lower toxicity profile. nih.gov

| Nucleoside Analog | Specificity Constant (kpol/Kd) | Exonuclease Removal Rate (s-1) | Relative Toxicity Profile |

|---|---|---|---|

| ddC (Zalcitabine) | High | <0.00002 (Very Slow) | Very High |

| ddI (Didanosine, as ddA) | High | Slow | High |

| d4T (Stavudine) | High | ~0.0004 | High |

| PMPA (Tenofovir) | Low | ~0.0004 | Low |

| AZT (Zidovudine) | Low | ~0.001 | Moderate |

Strategies to Improve Pharmacokinetic Properties

Improving the pharmacokinetic (PK) properties of nucleoside analogues is essential for ensuring their clinical utility. The parent compound tenofovir has poor oral bioavailability, necessitating the development of prodrugs. nih.gov The overarching strategy has been to create esterified versions of tenofovir that are more stable in plasma and can more efficiently penetrate target cells. asm.orghivclinic.ca

Two major prodrugs of tenofovir have been developed: tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF). researchgate.net

Tenofovir Disoproxil Fumarate (TDF): TDF is rapidly converted to tenofovir in the bloodstream after absorption. While effective, this systemic exposure to tenofovir is associated with potential renal and bone toxicity. asm.org

Tenofovir Alafenamide (TAF): TAF is a phosphonamidate prodrug that is more stable in plasma, allowing it to circulate intact and be delivered more directly to target lymphoid tissues and cells. asm.orgamazonaws.com Inside the cells, it is hydrolyzed to form tenofovir, which is then phosphorylated to the active tenofovir diphosphate. amazonaws.com This targeted delivery results in approximately 90% lower circulating plasma concentrations of tenofovir compared to TDF, while achieving higher concentrations of the active metabolite within cells. hivclinic.ca This improved pharmacokinetic profile enhances the safety of the drug, particularly concerning renal and bone health. oup.com

| Parameter | TAF | Tenofovir (from TAF) |

|---|---|---|

| Plasma Half-life (h) | 0.51 (median) | 32.37 (median) |

| Cmax (µg/ml) | 0.27 | 0.03 |

| AUC (µg·h/ml) | 0.27 | 0.40 |

| Ctrough (µg/ml) | Not Applicable | 0.01 |

Combating Drug Resistance Mechanisms

The emergence of drug resistance is a major obstacle in antiviral therapy. For NRTIs like tenofovir, HIV-1 can develop resistance through two primary mechanisms. nih.gov

Target-Site Mutations: The virus can acquire mutations in the reverse transcriptase (RT) enzyme that allow it to discriminate against the NRTI. nih.govasm.org The most well-known mutation conferring resistance to tenofovir is the K65R mutation, which reduces the rate of incorporation of tenofovir diphosphate compared to the natural substrate. nih.govnih.gov

Phosphorolytic Removal: This mechanism involves the excision, or removal, of the chain-terminating drug after it has been incorporated into the viral DNA, effectively reversing the action of the drug. nih.govasm.org This pathway is enhanced by a set of mutations known as thymidine (B127349) analog mutations (TAMs). asm.org

The primary strategy to combat the development of resistance is the use of combination antiretroviral therapy (cART). nih.gov By combining at least three drugs from two different classes, the virus is presented with multiple simultaneous challenges, significantly reducing the probability of resistant strains emerging and leading to treatment failure. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to achieve high enantiomeric purity in (R)-9-(2-Hydroxypropyl)adenine (HPA) synthesis?

- Methodological Answer : The synthesis typically involves reacting adenine with (R)-propylene carbonate under basic conditions. Catalysts like magnesium tert-butoxide facilitate the alkylation step, while enantiomeric purity is maintained via stereoselective reaction design. Post-synthesis, purification methods such as toluene azeotropic distillation (to remove DMF) and crystallization in methanol/isopropanol mixtures are critical for isolating high-purity HPA .

Q. Which analytical techniques are essential for validating the structural integrity and purity of HPA?

- Methodological Answer : High-performance liquid chromatography (HPLC) with diode-array detection (DAD) or evaporative light scattering detection (ELSD) is used for purity assessment. Structural confirmation relies on mass spectrometry (MS) for molecular weight verification and nuclear magnetic resonance (NMR) for stereochemical analysis. Key NMR signals include the hydroxypropyl group’s protons (δ 3.5–4.2 ppm) and adenine’s aromatic protons (δ 8.1–8.3 ppm) .

Q. How is HPA utilized as a key intermediate in antiviral drug development?

- Methodological Answer : HPA serves as a precursor for Tenofovir, a nucleotide reverse transcriptase inhibitor. Its hydroxypropyl group undergoes phosphonylation with diethyl (tosyloxy)methylphosphonate (DESMP) to introduce the phosphonomethoxy moiety, followed by hydrolysis to yield the active drug. Reaction conditions (e.g., solvent, temperature) must be optimized to minimize by-products like regioisomers .

Advanced Research Questions

Q. How can structure-guided enzyme engineering improve the biosynthesis of HPA?

- Methodological Answer : Short-chain dehydrogenases (e.g., LfSDR1) are engineered via site-directed mutagenesis to enhance substrate binding and catalytic efficiency. X-ray crystallography (2.22 Å resolution) identifies key residues (e.g., Thr187, Lys191) for rational mutagenesis. Directed evolution further optimizes turnover rates, achieving >90% yield in asymmetric reduction of ketone intermediates .

Q. What strategies resolve contradictions in reaction intermediate identification during HPA synthesis?

- Methodological Answer : In-situ monitoring via FT-IR or Raman spectroscopy tracks intermediate formation. Kinetic studies (e.g., time-resolved sampling) coupled with LC-MS/MS identify transient species like the tert-butyl magnesium adduct. Computational modeling (DFT) predicts energetically favorable pathways, clarifying discrepancies between experimental and theoretical yields .

Q. How is isotopic labeling of HPA achieved for pharmacokinetic studies?

- Methodological Answer : Deuterated HPA ([D₆]-HPA) is synthesized via enzymatic ketoreduction using (R)-selective ketoreductases (e.g., Codexis KRED P1B02) with deuterated isopropanol as a co-substrate. H/D exchange at acidic protons (e.g., N-H of adenine) further enriches isotopic purity. Radiolabeled analogs (e.g., tritium) are prepared via catalytic hydrogenation .

Q. What structural modifications enhance the antiviral activity of HPA derivatives?

- Methodological Answer : Thiophosphonate derivatives (e.g., (R)-9-[2-(thiophosphonomethoxy)propyl]adenine) are synthesized by replacing the phosphonate oxygen with sulfur. These analogs exhibit improved resistance to enzymatic hydrolysis and higher affinity for viral polymerases, as validated by IC₅₀ assays against HIV-1 RT (IC₅₀ = 0.8 µM vs. 2.5 µM for Tenofovir) .

Q. What challenges arise when scaling up enzymatic HPA production?

- Methodological Answer : Enzyme stability at industrial-scale bioreactor conditions (e.g., shear stress, pH shifts) is addressed via immobilization on silica or chitosan matrices. Substrate inhibition is mitigated through fed-batch fermentation. Process optimization (e.g., aeration, agitation) ensures >85% conversion efficiency, while downstream processing uses continuous centrifugation for biomass removal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.